
Zomepirac Sodium Salt-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zomepirac Sodium Salt-d4 is a deuterated form of Zomepirac Sodium, a nonsteroidal anti-inflammatory drug (NSAID). It is the sodium salt of 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate dihydrate. This compound is structurally related to tolmetin, another NSAID, but differs in that the central benzene ring has been replaced by a pyrrole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zomepirac Sodium Salt-d4 can be synthesized from diethyl 1,3-acetonedicarboxylate, chloroacetone, and aqueous methylamine via modification of the Hantzsch pyrrole synthesis. The intermediate product undergoes saponification, monoesterification, and thermal decarboxylation to form an ester. This ester is then acylated with N,N-dimethyl-p-chlorobenzamide, followed by saponification to yield Zomepirac .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Zomepirac Sodium Salt-d4 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Zomepirac Sodium Salt-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Zomepirac in various samples.
Biology: Studied for its effects on cellular processes and its potential as a tool in biochemical assays.
Medicine: Investigated for its analgesic and anti-inflammatory properties, although its clinical use has been limited due to safety concerns.
Industry: Utilized in the development of new NSAIDs and as a model compound in drug metabolism studies
Mechanism of Action
Zomepirac Sodium Salt-d4 exerts its effects by inhibiting prostaglandin synthetase, an enzyme involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting this enzyme, Zomepirac reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
Tolmetin: Structurally related NSAID with a central benzene ring instead of a pyrrole ring.
Ketorolac: Another NSAID with a similar mechanism of action but different chemical structure.
Etoricoxib: A selective COX-2 inhibitor with a different chemical structure and mechanism of action.
Uniqueness
Zomepirac Sodium Salt-d4 is unique due to its pyrrole ring structure, which distinguishes it from other NSAIDs that typically have a central benzene ring. This structural difference may influence its pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C15H13ClNNaO3 |
|---|---|
Molecular Weight |
317.73 g/mol |
IUPAC Name |
sodium;2-[5-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-1,4-dimethylpyrrol-2-yl]acetate |
InChI |
InChI=1S/C15H14ClNO3.Na/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10;/h3-7H,8H2,1-2H3,(H,18,19);/q;+1/p-1/i3D,4D,5D,6D; |
InChI Key |
SEEXPXUCHVGZGU-HGSONKNXSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C2=C(C=C(N2C)CC(=O)[O-])C)[2H])[2H])Cl)[2H].[Na+] |
Canonical SMILES |
CC1=C(N(C(=C1)CC(=O)[O-])C)C(=O)C2=CC=C(C=C2)Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


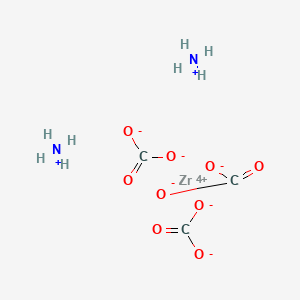
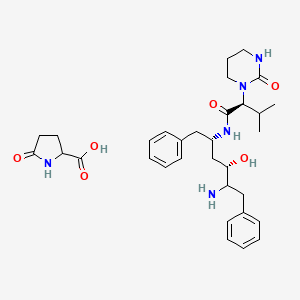

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B13403510.png)


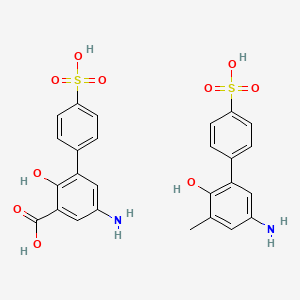
![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide](/img/structure/B13403532.png)
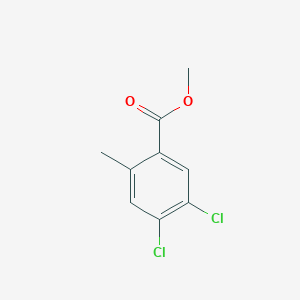

![[2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]carbamic Acid-d6 1,1-Dimethylethyl Ester](/img/structure/B13403546.png)
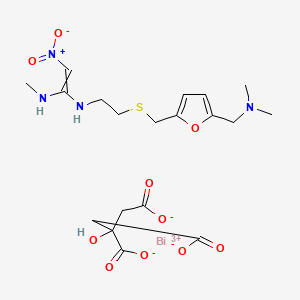
![8-Cyclopropyl-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13403567.png)

